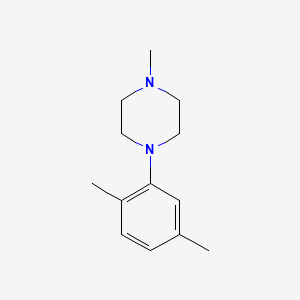![molecular formula C18H14N2 B14137497 4-Phenyl-5,6-dihydrobenzo[h]quinazoline CAS No. 3977-43-3](/img/structure/B14137497.png)
4-Phenyl-5,6-dihydrobenzo[h]quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Phenyl-5,6-dihydrobenzo[h]quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
准备方法
The synthesis of 4-Phenyl-5,6-dihydrobenzo[h]quinazoline can be achieved through several synthetic routes. One common method involves the reaction of chalcone with guanidine . The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the formation of the quinazoline ring. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield .
化学反应分析
4-Phenyl-5,6-dihydrobenzo[h]quinazoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional functional groups, while reduction can lead to the formation of dihydroquinazoline derivatives .
科学研究应用
4-Phenyl-5,6-dihydrobenzo[h]quinazoline has been extensively studied for its potential applications in various scientific research fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown significant anticancer activity by inhibiting the growth of carcinoma cells . The compound has been evaluated against different cancer cell lines, including MCF-7, DLD1, A549, DU145, and FaDu, showing promising results with IC50 values ranging from 1.5 to 12.99 μM . Additionally, it has been studied for its potential use in other therapeutic areas, such as anti-inflammatory and analgesic applications .
作用机制
The mechanism of action of 4-Phenyl-5,6-dihydrobenzo[h]quinazoline involves its interaction with specific molecular targets and pathways. One of the key mechanisms is the inhibition of tubulin polymerization, which disrupts the microtubule network essential for cell division . This leads to the induction of apoptosis in cancer cells. In silico docking studies have revealed that the compound has a good affinity for estrogen receptors and tubulin proteins, further supporting its anticancer activity .
相似化合物的比较
4-Phenyl-5,6-dihydrobenzo[h]quinazoline can be compared with other quinazoline derivatives, such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib . These compounds are also known for their anticancer properties and are used in clinical settings for the treatment of various cancers. this compound is unique due to its specific chemical structure, which allows for different interactions with molecular targets and potentially broader therapeutic applications .
属性
CAS 编号 |
3977-43-3 |
|---|---|
分子式 |
C18H14N2 |
分子量 |
258.3 g/mol |
IUPAC 名称 |
4-phenyl-5,6-dihydrobenzo[h]quinazoline |
InChI |
InChI=1S/C18H14N2/c1-2-7-14(8-3-1)17-16-11-10-13-6-4-5-9-15(13)18(16)20-12-19-17/h1-9,12H,10-11H2 |
InChI 键 |
CTVQQAPCCHSJGX-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(N=CN=C2C3=CC=CC=C31)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(Difluoromethoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B14137438.png)
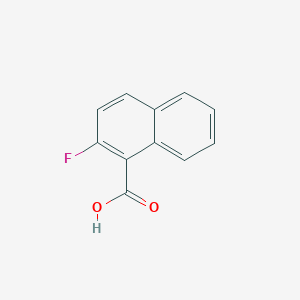
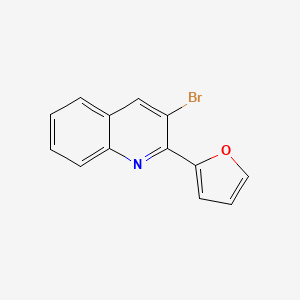

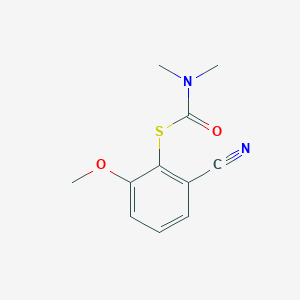
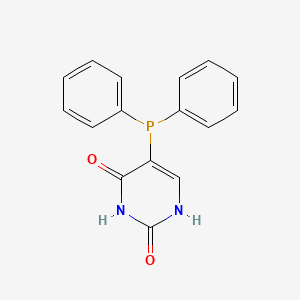
![3-amino-N-[4-chloro-2-(phenylcarbonyl)phenyl]-4-(4-fluorophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14137472.png)
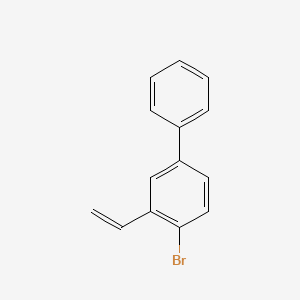
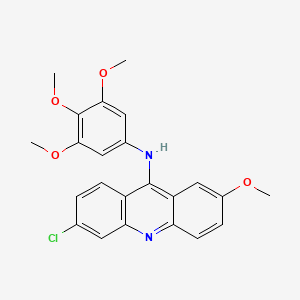
![{2-[3-(2,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}[2-(pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B14137491.png)
![(Z)-3-(2-Methoxy-phenyl)-N-[1-methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-acrylamide](/img/structure/B14137492.png)
![N-[[6-(1-Methylethyl)-2-(3-pyridinyl)-4-quinolinyl]carbonyl]-D-alanine methyl ester](/img/structure/B14137493.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B14137498.png)
